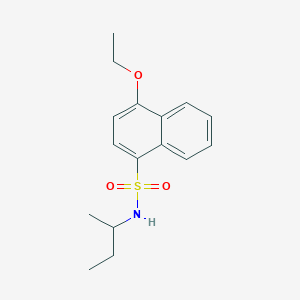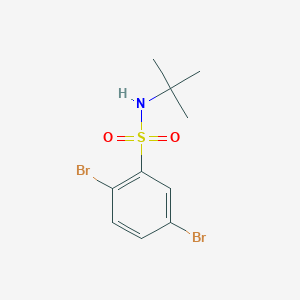
2,4-dichloro-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-propylbenzenesulfonamide, also known as DCPS, is a chemical compound that has been widely used in scientific research for its unique properties. DCPS is a sulfonamide derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2,4-dichloro-N-propylbenzenesulfonamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes that are involved in the metabolism of nitrite. This compound may also interact with nucleotides, resulting in changes in their conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
実験室実験の利点と制限
2,4-dichloro-N-propylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. This compound is also relatively inexpensive, making it an attractive choice for researchers with limited budgets. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the compound is relatively toxic, and care must be taken when handling it.
将来の方向性
There are a number of future directions for research on 2,4-dichloro-N-propylbenzenesulfonamide. One area of interest is the development of new methods for the detection of nitrite in water samples. This compound has been shown to be an effective reagent for this purpose, but there may be other compounds that are even more effective. Another area of interest is the development of new fluorescent probes for the detection of nucleotides. This compound has been shown to be effective for this purpose, but there may be other compounds that are even more selective and sensitive. Finally, there is interest in exploring the potential of this compound as an anticancer agent. Further studies are needed to determine the mechanism of action of the compound and to evaluate its efficacy in vivo.
科学的研究の応用
2,4-dichloro-N-propylbenzenesulfonamide has been widely used in scientific research for its unique properties. It has been used as a reagent for the determination of nitrite in water samples. This compound reacts with nitrite to form a yellow compound, which can be quantified using UV-Vis spectrophotometry. This compound has also been used as a fluorescent probe for the detection of nucleotides. The compound has been shown to selectively bind to adenosine triphosphate (ATP) and guanosine triphosphate (GTP), resulting in a significant increase in fluorescence intensity.
特性
分子式 |
C9H11Cl2NO2S |
|---|---|
分子量 |
268.16 g/mol |
IUPAC名 |
2,4-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |
InChIキー |
VZKPFIJGBYDFRD-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)






